Urea, N-hexyl-N'-methyl-
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Overview
Description
N-hexyl-N’-methylurea is an organic compound belonging to the class of N-substituted ureas It is characterized by the presence of a hexyl group attached to one nitrogen atom and a methyl group attached to the other nitrogen atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hexyl-N’-methylurea can be synthesized through the nucleophilic addition of hexylamine to methyl isocyanate. The reaction is typically carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process . The reaction conditions are mild, and the product can be obtained in high yields with high chemical purity.
Industrial Production Methods
Industrial production of N-hexyl-N’-methylurea involves the reaction of hexylamine with phosgene to form hexyl isocyanate, which is then reacted with methylamine to produce the desired compound. This method, although efficient, requires careful handling of phosgene due to its toxicity .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: N-hexyl-N’-methylurea can participate in substitution reactions where the hexyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various substituted ureas, amines, and other nitrogen-containing compounds .
Scientific Research Applications
N-hexyl-N’-methylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-hexyl-N’-methylurea involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. This mechanism is crucial for its applications in enzyme inhibition and protein interaction studies .
Comparison with Similar Compounds
Similar Compounds
N-methylurea: Similar in structure but lacks the hexyl group.
N-ethyl-N’-methylurea: Contains an ethyl group instead of a hexyl group.
N-hexylurea: Lacks the methyl group on the nitrogen atom.
Uniqueness
N-hexyl-N’-methylurea is unique due to the presence of both hexyl and methyl groups, which confer specific chemical and physical properties. These properties make it suitable for applications where other similar compounds may not be as effective .
Properties
CAS No. |
39804-97-2 |
---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-hexyl-3-methylurea |
InChI |
InChI=1S/C8H18N2O/c1-3-4-5-6-7-10-8(11)9-2/h3-7H2,1-2H3,(H2,9,10,11) |
InChI Key |
XQGJMFADIWWUSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)NC |
Origin of Product |
United States |
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